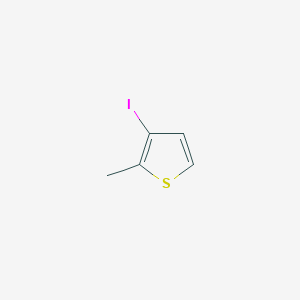
3-Iodo-2-methylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methylthiophene, also known as this compound, is a useful research compound. Its molecular formula is C5H5IS and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-Iodo-2-methylthiophene serves as a valuable building block in the synthesis of more complex organic molecules. Its iodine substituent allows for various substitution reactions, making it a key intermediate in the preparation of functionalized thiophenes and other heterocycles.
Key Reactions:
- Nucleophilic Substitution: The iodine atom can be replaced with various nucleophiles, leading to diverse derivatives.
- Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are essential for constructing biaryl compounds .
Pharmaceutical Development
The compound has shown potential in the development of biologically active molecules. Research indicates that this compound and its derivatives possess antimicrobial and anticancer properties.
Biological Activity:
- Antimicrobial Properties: Studies have demonstrated effectiveness against multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MICs) as low as 0.39 μg/mL.
- Anticancer Activity: Preliminary investigations suggest that it can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent .
Material Science
In material science, this compound is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in organic electronics.
Applications in Electronics:
- Organic Field-Effect Transistors (OFETs): The compound is explored for its conductivity and charge transport properties.
- OLEDs: Its incorporation into OLED structures enhances light-emitting efficiency due to its favorable energy levels .
Case Study: Antimicrobial Activity
A study conducted at the University of Saarland highlighted the antibacterial efficacy of this compound against various strains, including those producing New Delhi Metallo-β-lactamase (NDM). The results indicated significant activity against resistant bacteria, showcasing the compound's potential in addressing antibiotic resistance.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Klebsiella pneumoniae ST147 | 0.39 |
| Escherichia coli | 0.78 |
| Staphylococcus aureus | 1.56 |
Case Study: Anticancer Research
In vitro studies on human tumor cell lines revealed that this compound can induce apoptosis, suggesting its viability as an anticancer agent. The National Cancer Institute's preclinical screens reported growth inhibition values ranging from 10−5 to 10−6 M.
| Cell Line | GI50 (M) |
|---|---|
| MCF-7 (Breast Cancer) | 1.0×10−5 |
| HeLa (Cervical Cancer) | 5.0×10−6 |
| A549 (Lung Cancer) | 2.0×10−6 |
Eigenschaften
CAS-Nummer |
16494-34-1 |
|---|---|
Molekularformel |
C5H5IS |
Molekulargewicht |
224.06 g/mol |
IUPAC-Name |
3-iodo-2-methylthiophene |
InChI |
InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3 |
InChI-Schlüssel |
XSPLJKDMNBFTKL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CS1)I |
Kanonische SMILES |
CC1=C(C=CS1)I |
Synonyme |
3-Iodo-2-methylthiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















